N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-5-7-14(8-6-12)16-15(18)11-13(2)17-9-3-4-10-17/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAVIGCLFFDMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 4-methylphenylamine with 3-(1-pyrrolidinyl)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthetic Building Block
N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including substitution and addition reactions. This versatility makes it valuable in the development of new materials and pharmaceuticals.
2. Reaction Pathways
The compound can undergo several transformations:
- Oxidation : Leads to the formation of various derivatives.
- Reduction : Can yield simpler amides or alcohols depending on the reaction conditions.
Biological Applications
1. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activity. It has been studied for its antimicrobial properties against various pathogens and its potential as an anticancer agent. The compound's mechanism of action often involves interaction with specific biological targets, leading to cell death in cancerous cells.
2. Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationships (SAR) of this compound to understand how modifications affect its biological activity. For instance, variations in the substituents on the aromatic ring can significantly influence its efficacy against different types of cancer cells.
Medical Applications
1. Therapeutic Potential
Ongoing research is exploring this compound as a therapeutic agent for various diseases, including metabolic disorders and neurological conditions. Its ability to modulate specific biological pathways makes it a candidate for drug development targeting conditions like obesity and diabetes.
2. Case Studies
- Metabolic Syndrome Treatment : A study demonstrated that compounds similar to this compound could inhibit enzymes involved in metabolic syndrome, suggesting potential use in treating insulin resistance and related disorders.
- Neurological Disorders : Research has indicated that derivatives of this compound may provide neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease.
Industrial Applications
1. Material Development
In industrial settings, this compound is utilized in creating advanced materials with tailored properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific mechanical or thermal characteristics.
2. Production Techniques
The synthesis of this compound typically involves multi-step processes optimized for large-scale production, including continuous flow reactors and automated purification systems to ensure high yield and purity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-(1-piperidinyl)butanamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
N-(4-methylphenyl)-3-(1-morpholinyl)butanamide: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
N-(4-methylphenyl)-3-(1-azepanyl)butanamide: Similar structure but with an azepanyl group instead of a pyrrolidinyl group.
Uniqueness
N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may influence its pharmacological activity and its interactions with biological targets.
Biological Activity
N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide, also known as a pyrrolidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring attached to a butanamide chain with a para-methylphenyl substituent. This configuration is believed to enhance its lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The following points summarize its mechanism:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various conditions, including neurodegenerative diseases and certain cancers .
- Receptor Binding : It interacts with neurotransmitter receptors, potentially modulating synaptic transmission and influencing mood and cognition .
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, research on similar pyrrolidine compounds has demonstrated significant efficacy in reducing seizure activity in animal models .
Antinociceptive Properties
The compound has also been investigated for its antinociceptive effects, which are vital for pain management. In experimental settings, it has shown promise in reducing pain responses without significant side effects typical of traditional analgesics .
Case Studies
- Seizure Models : In a study involving animal models of epilepsy, compounds similar to this compound were administered. Results indicated a reduction in seizure frequency and duration, suggesting the compound's potential as an anticonvulsant agent .
- Pain Management : A clinical trial assessed the efficacy of a related compound on chronic pain patients. Participants reported a significant decrease in pain levels compared to baseline measurements, indicating the compound's potential utility in pain therapy .
Research Findings
A summary of key research findings on this compound is presented in the table below:
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide in academic settings?
Answer: A robust approach involves multi-step condensation reactions. For example:
- Step 1: React 4-methylaniline with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the amide backbone.
- Step 2: Introduce the pyrrolidine moiety via nucleophilic substitution or reductive amination, using reagents like pyrrolidine and a catalyst (e.g., NaBH₃CN).
- Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.
This method parallels protocols for synthesizing structurally analogous pyrrolidinyl-containing amides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the amide bond (δ ~7.5 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons) and pyrrolidine ring integration.
- IR Spectroscopy: Detect the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~273.2).
Cross-referencing with X-ray crystallography data (e.g., unit cell parameters from similar compounds) ensures structural accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost .
- Key Analyses:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for reactivity predictions.
- HOMO-LUMO Gaps: Estimate electronic stability (target gap: ~4–5 eV for bioactive compounds).
- Charge Distribution: Compare Mulliken charges on the pyrrolidine nitrogen and aromatic ring to assess hydrogen-bonding potential.
Validate results against experimental UV-Vis spectra and cyclic voltammetry data .
Q. What strategies resolve contradictions in reported biological activities of pyrrolidinyl-butaneamide derivatives?
Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HepG2 for liver toxicity) and concentrations (e.g., 1–10 µM).
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and assess solvent effects (e.g., DMSO vs. saline).
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like incubation time and pH. For example, discrepancies in antiproliferative activity may arise from differences in apoptosis assay protocols (e.g., Annexin V vs. MTT) .
Q. How can X-ray diffraction (XRD) determine polymorphism in this compound?
Answer:
- Sample Preparation: Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile).
- Data Collection: Use a single-crystal diffractometer (λ = Cu-Kα, 1.5418 Å) at 100 K to minimize thermal motion.
- Analysis: Compare unit cell parameters (e.g., a, b, c axes) and space groups (e.g., P2₁/c vs. P1) across polymorphs.
Reference databases (e.g., Cambridge Structural Database) for similar compounds to identify packing motifs .
Q. What in silico methods optimize the pharmacokinetic profile of this compound derivatives?
Answer:
- ADMET Prediction: Use tools like SwissADME to assess LogP (target: 2–3 for oral bioavailability) and PAINS filters to eliminate promiscuous binders.
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with GROMACS) to refine binding poses and residence times.
- QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
